N-(2,2-Dimethoxyethyl)benzimidamide
Description
Contextual Significance of Amidine Functionalities in Chemical Synthesis
The amidine group, characterized by the R-C(=NR')NR''R''' formula, is a highly valuable functional group in organic chemistry. Amidines are recognized as one of the strongest organic bases among uncharged molecules. This high basicity stems from the protonation at the sp²-hybridized imino nitrogen, which results in a resonance-stabilized amidinium cation where the positive charge is delocalized across both nitrogen atoms.
Beyond their basicity, amidines are crucial intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals and natural products. arabjchem.orgresearchgate.netmdpi.com The amidine moiety can be considered a nitrogen analog of carboxylic acids and esters, and its reactivity allows for various transformations. sigmaaldrich.com Furthermore, the corresponding anions, known as amidinates, are widely used as ligands in organometallic chemistry, capable of stabilizing a variety of metal centers in different oxidation states.
The synthesis of amidines is well-established, with several reliable methods available to chemists. The most common approaches involve the reaction of amines with intermediates derived from nitriles or amides. organic-chemistry.org This accessibility ensures that a diverse range of substituted amidines can be prepared for various research applications.
Historical Development and Initial Syntheses of N-(2,2-Dimethoxyethyl)benzimidamide and Related Structures
While specific historical documentation for the first synthesis of this compound is not prominent in the literature, its preparation falls under well-established classical methods for amidine synthesis. The most significant of these is the Pinner reaction, first reported by Adolf Pinner in 1877. synarchive.comwikipedia.org This reaction has long been the cornerstone for the synthesis of imidates and, subsequently, amidines. jk-sci.comchem-station.com
The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imidate salt (Pinner salt). wikipedia.orgjk-sci.com This salt can then be treated with an amine to furnish the desired amidine. For this compound, the synthesis would logically proceed via:
Reaction of benzonitrile (B105546) with an anhydrous alcohol (e.g., ethanol) in the presence of hydrogen chloride gas to form an ethyl benzimidate hydrochloride salt.
Subsequent reaction of this Pinner salt with 2,2-dimethoxyethylamine (also known as aminoacetaldehyde dimethyl acetal) to yield this compound hydrochloride. Neutralization would then provide the free base.
| General Amidine Synthesis Methods | |
|---|---|
| Method | Description |
| Pinner Reaction | Acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, followed by reaction with an amine. wikipedia.orgjk-sci.com |
| From Imidoyl Chlorides | Conversion of a secondary amide to an imidoyl chloride using reagents like phosphorus pentachloride, followed by reaction with an amine. |
| Direct Amination of Nitriles | Reaction of a nitrile with an amine, often promoted by Lewis acids at elevated temperatures for unactivated nitriles. |
| From Thioamides | Reaction of a thioamide with an amine, often facilitated by mercury(II) salts to activate the thiocarbonyl group. |
The key precursor, 2,2-dimethoxyethylamine, is a commercially available and frequently used building block in organic synthesis, valued as a stable surrogate for the otherwise unstable aminoacetaldehyde. sigmaaldrich.comchemicalbook.com Its use in preparing N-substituted derivatives is documented, highlighting the accessibility of the N-(2,2-dimethoxyethyl) moiety in synthetic chemistry. researchgate.net
Scope and Research Objectives Pertaining to this compound Chemistry
The research interest in this compound is primarily driven by its potential as a bifunctional synthetic intermediate. The molecule contains two key features with orthogonal reactivity: the stable, basic amidine group and a latent aldehyde functionality masked as a dimethyl acetal (B89532).
The primary research objectives pertaining to this compound would include:
Use as a Synthetic Building Block: The compound serves as a "masked aldehyde-amidine" synthon. The amidine portion can be carried through multiple synthetic steps or incorporated into a final target, while the acetal remains inert. The aldehyde can be unmasked at a strategic point via acid-catalyzed hydrolysis to engage in further reactions like condensations, reductive aminations, or Wittig-type olefinations.
Heterocycle Synthesis: The amidine functionality is a classic precursor to various heterocyclic systems like imidazoles, pyrimidines, and triazines. The presence of the side-chain aldehyde after deprotection allows for subsequent intramolecular cyclization reactions, providing a pathway to complex, fused heterocyclic structures that are of interest in medicinal chemistry. arabjchem.orgtsijournals.comorganic-chemistry.org
Development of Novel Ligands: The benzimidamide core can be modified to create novel amidinate ligands for catalysis. The latent aldehyde offers a handle for post-synthesis modification of the ligand, allowing for the tuning of steric or electronic properties or for grafting the ligand onto a solid support.
The scope of its chemistry is therefore centered on its application in multi-step organic synthesis, where the controlled, sequential unmasking and reaction of its two distinct functional groups can be exploited to build molecular complexity efficiently.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 54.9 Ų |
| XLogP3 | 1.2 |
Structure
3D Structure
Properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-10(15-2)8-13-11(12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPDXEKAQXYXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C(C1=CC=CC=C1)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433772 | |
| Record name | N-(2,2-Dimethoxyethyl)benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308276-57-5 | |
| Record name | N-(2,2-Dimethoxyethyl)benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Established Synthetic Methodologies for N 2,2 Dimethoxyethyl Benzimidamide
Direct Synthesis from Methyl Benzimidate Precursors
A primary and direct route to N-substituted benzimidamides involves the reaction of a corresponding benzimidate precursor with a primary amine. This method is valued for its straightforward nature, typically involving a condensation reaction.
The synthesis of N-(2,2-Dimethoxyethyl)benzimidamide can be accomplished through the reaction of a methyl benzimidate with aminoacetaldehyde dimethyl acetal (B89532). organic-chemistry.org In this process, the nucleophilic amino group of aminoacetaldehyde dimethyl acetal attacks the electrophilic carbon of the imidate. This is followed by the elimination of a molecule of methanol (B129727), leading to the formation of the target N-substituted benzimidamide. The reaction is analogous to the condensation of primary amines with N,N-dimethylacetamide dimethyl acetal, which can yield either an acetamidine (B91507) or an imidate ester depending on the reaction conditions. organic-chemistry.org Aminoacetaldehyde dimethyl acetal itself is a crucial intermediate in the synthesis of various other chemical raw materials. chemicalbook.com
The general reaction can be depicted as: Methyl Benzimidate + Aminoacetaldehyde Dimethyl Acetal → this compound + Methanol
This method provides a direct pathway to the desired product, leveraging the reactivity of the imidate functional group.
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts. researchgate.netresearchgate.net For amidine synthesis in general, suppressing the formation of side products, such as imidate esters, can be achieved by altering these conditions. organic-chemistry.org For instance, performing the reaction in the presence of excess amine can favor the formation of the desired amidine. organic-chemistry.org
Solvents play a critical role, with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) being explored as sustainable alternatives to traditional dipolar aprotic solvents like DMF or chlorinated solvents. ucl.ac.ukrsc.org Catalysts, such as boric acid or various metal-based catalysts, can be employed to increase the reaction rate and improve yields, often allowing for milder reaction temperatures. organic-chemistry.orgsemanticscholar.org The optimization process involves systematically varying these parameters to find the ideal balance that maximizes yield and purity while minimizing reaction time and environmental impact.
Table 1: Illustrative Optimization of Reaction Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 110 | 12 | 65 |
| 2 | Boric Acid | Toluene | 80 | 6 | 80 |
| 3 | Yb(OTf)₃ | 2-MeTHF | 60 | 4 | 92 |
| 4 | None | Solvent-free | 100 | 8 | 70 |
Note: This table is illustrative and based on general principles of amidine synthesis optimization.
Synthetic Pathways via Functional Group Interconversion on Amidines
An alternative approach to synthesizing this compound involves the modification of a pre-existing amidine scaffold. This strategy, known as functional group interconversion, allows for the derivatization of related amidine compounds to achieve the target molecule.
One plausible, though less direct, pathway involves starting with a halogenated acetimidamide precursor. While specific examples for this compound are not prevalent in the literature, the general principle is well-established in amidine synthesis. For example, multicomponent reactions can provide N-acyl amidines from dibromo amides and amines. organic-chemistry.org This suggests a potential route where a related halogenated acetimidamide could be synthesized and subsequently modified. The halogen atom would serve as a leaving group, allowing for the introduction of the benzoyl group through a suitable nucleophilic substitution or cross-coupling reaction. This multi-step approach offers modularity but may be less atom-economical compared to direct synthesis.
Green Chemistry Approaches in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. The core tenets focus on maximizing efficiency while minimizing waste and the use of hazardous substances. semanticscholar.orgnih.gov
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. ucl.ac.uk In the synthesis of this compound, direct synthesis methods generally exhibit higher atom economy compared to multi-step functional group interconversions, as fewer atoms are lost in byproducts.
Waste minimization is another critical aspect, which can be addressed by:
Using catalytic processes: Catalysts are preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. ucl.ac.uksemanticscholar.org
Employing safer solvents: The use of green solvents like water, ethanol (B145695), or bio-derived ethers such as CPME and 2-MeTHF reduces the environmental impact associated with hazardous and volatile organic compounds. ucl.ac.ukrsc.org
Solvent-free reactions: Conducting reactions under solvent-free or solid-state conditions can eliminate solvent waste entirely, simplifying purification and reducing costs. semanticscholar.org
One-pot synthesis: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage and waste generation. rsc.org
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Selection and Reduction of Auxiliary Substances and Solvents
The selection of appropriate auxiliary substances and solvents is paramount in the synthesis of this compound, influencing reaction yield, purity, and environmental impact. A common synthetic route for a structurally related compound, N-(2,2-dimethoxyethyl)-2-nitro-5-methyl-benzylamine, utilizes ethanol as a solvent and triethylamine (B128534) as a base. google.com
Solvent Selection:
The choice of solvent is critical for ensuring that the reactants remain in the solution phase, facilitating their interaction. Ethanol is a common choice due to its ability to dissolve a wide range of reactants and its relatively low toxicity. However, the push towards greener chemistry has led to the exploration of alternative solvents. For related amide syntheses, solvents are selected based on criteria such as:
Safety: Low flammability and toxicity.
Environmental Impact: Biodegradability and low potential for pollution.
Cost-Effectiveness: Availability and potential for recycling. stackexchange.com
Studies on similar compounds like benzamide (B126) have investigated greener solvents such as dimethyl sulfoxide (B87167) (DMSO) and 4-formylmorpholine (4FM) as potential replacements for more hazardous solvents like dimethylformamide (DMF). google.compatsnap.com
Auxiliary Substances:
Triethylamine often serves as a base to neutralize acidic byproducts formed during the reaction. While effective, its volatility and potential for forming difficult-to-remove salts are drawbacks. The selection of a base is a balance between its basicity, steric hindrance, and ease of removal from the final product. xgchemicals.com For instance, while triethylamine is a stronger base than pyridine, its steric hindrance can sometimes reduce its effectiveness as a catalyst compared to the planar structure of pyridine. jocpr.com Other non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are also considered in similar reactions to avoid side reactions. xgchemicals.com
Reduction of Auxiliary Substances and Solvents:
Minimizing waste from auxiliary substances and solvents is a key consideration in sustainable synthesis. Strategies for reduction include:
Recycling of Triethylamine: Methods have been developed to recover triethylamine from the waste stream. One common method involves treating the triethylamine hydrochloride salt with a stronger base, such as sodium hydroxide (B78521) or calcium oxide, to regenerate the free base, which can then be purified by distillation and reused. patsnap.comgoogle.com
Catalytic Approaches: The use of catalysts can reduce the need for stoichiometric amounts of auxiliary substances. For example, boric acid has been shown to be an effective catalyst for amidation reactions, reducing the amount of base required. patsnap.com
Solvent Recovery: The recovery and reuse of solvents through distillation or other separation techniques are standard practices in industrial chemical processes to reduce both cost and environmental impact.
The following table outlines the properties of common solvents and auxiliary substances relevant to the synthesis of this compound and related compounds.
| Compound Name | Role in Synthesis | Key Considerations for Selection and Reduction |
| Ethanol | Solvent | Good solubility for reactants; relatively low toxicity; can be recovered via distillation. |
| Triethylamine | Auxiliary Substance (Base) | Effective acid scavenger; volatile; can be recycled from its salt form. patsnap.comgoogle.com |
| Dimethyl Sulfoxide (DMSO) | Alternative Solvent | Greener alternative to some polar aprotic solvents; high boiling point. patsnap.com |
| 4-Formylmorpholine (4FM) | Alternative Solvent | Considered a greener solvent option. google.com |
| N,N-Diisopropylethylamine (DIPEA) | Alternative Auxiliary Substance (Base) | Sterically hindered, non-nucleophilic base, reduces side reactions. xgchemicals.com |
Energy Efficiency Considerations in Reaction Design
Reaction Conditions:
The synthesis of the related N-(2,2-dimethoxyethyl)-2-nitro-5-methyl-benzylamine is conducted at reflux temperature for 18 hours. google.com Optimizing these conditions can lead to significant energy savings. Strategies include:
Lowering Reaction Temperature: The use of more active catalysts can enable the reaction to proceed at lower temperatures, thereby reducing the energy required for heating.
Catalysis:
The use of catalysts is a cornerstone of energy-efficient chemical synthesis. In the context of amide and imidamide synthesis, several catalytic systems have been explored:
Enzymatic Catalysis: Enzymes, such as lipases, can catalyze amide bond formation under mild conditions (lower temperatures and neutral pH), offering a highly efficient and environmentally friendly alternative to traditional chemical methods. google.com
Homogeneous and Heterogeneous Catalysis: The development of novel catalysts, such as those based on copper or other transition metals, can improve reaction efficiency. nih.gov Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process.
Electrochemical Synthesis: Electrosynthesis represents a promising approach to amide synthesis, often proceeding at room temperature and pressure, thereby minimizing energy inputs. nih.gov
Process Intensification:
Process intensification techniques, such as the use of microreactors, can offer improved heat and mass transfer, leading to faster reaction rates and better control over reaction conditions, which can contribute to energy savings.
Considerations for Process Optimization and Industrial Scale-Up
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Key Optimization Parameters:
Reaction Kinetics: A thorough understanding of the reaction kinetics is crucial for optimizing parameters such as reactant concentrations, temperature, and catalyst loading to maximize yield and minimize reaction time.
Heat Transfer: Exothermic reactions can pose significant safety risks at an industrial scale. Proper reactor design and cooling systems are essential to manage heat generation and maintain a stable reaction temperature.
Mass Transfer: In heterogeneous reactions, the rate of mass transfer between phases can be a limiting factor. Efficient mixing and agitation are necessary to ensure optimal contact between reactants.
Impurity Profile: Identifying and controlling the formation of impurities is critical for ensuring the quality of the final product.
Scale-Up Challenges and Strategies:
Equipment Selection: The choice of reactors, separation equipment, and purification technologies must be suitable for the scale of production and the specific requirements of the process.
Safety and Environmental Compliance: A comprehensive safety assessment, including a Hazard and Operability (HAZOP) study, is necessary to identify and mitigate potential risks. Compliance with environmental regulations regarding waste disposal and emissions is also mandatory.
Multidisciplinary Team: A successful scale-up requires a collaborative effort from a team of chemists, chemical engineers, analytical scientists, and safety experts. researchgate.net
The following table summarizes the key considerations for the industrial scale-up of this compound synthesis.
| Parameter | Laboratory Scale | Industrial Scale-Up Considerations |
| Batch Size | Grams to kilograms | Multi-ton scale |
| Heat Management | Simple heating/cooling baths | Jacketed reactors, heat exchangers, and robust cooling systems are critical for managing reaction exotherms. researchgate.net |
| Mixing | Magnetic or overhead stirrers | Industrial-scale agitators are required to ensure homogeneity and efficient mass transfer. |
| Reagent Addition | Manual addition | Automated and controlled dosing systems are necessary for safety and process control. |
| Work-up and Purification | Simple extraction and chromatography | Requires large-scale extraction units, distillation columns, and crystallization vessels. |
| Safety | Standard laboratory safety protocols | Comprehensive process safety management, including pressure relief systems and emergency shutdown procedures. researchgate.net |
Advanced Spectroscopic and Spectrometric Characterization of N 2,2 Dimethoxyethyl Benzimidamide
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present.
In the analysis of N-(2,2-Dimethoxyethyl)benzimidamide, the IR spectrum would be expected to exhibit a series of absorption bands corresponding to its distinct structural features. The presence of the benzimidamide core and the N-(2,2-dimethoxyethyl) substituent gives rise to a unique spectral fingerprint.
Key expected vibrational modes for this compound include:
N-H Stretching: The N-H bonds of the imidamide group typically exhibit stretching vibrations in the region of 3500-3000 cm⁻¹ rsc.org. The exact position and shape of this band can be influenced by hydrogen bonding.
C=N Stretching: The carbon-nitrogen double bond (imine) of the imidamide functional group is expected to show a characteristic stretching vibration. In similar heterocyclic compounds like imidazoles, C=N stretching bands are observed in the 1660–1450 cm⁻¹ region rsc.org.
C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds are also anticipated within the fingerprint region of the spectrum.
Aromatic C-H and C=C Stretching: The benzene (B151609) ring of the benzimidamide moiety will produce characteristic aromatic C-H stretching bands above 3000 cm⁻¹ and aromatic C=C stretching bands in the range of 1600-1450 cm⁻¹.
C-O Stretching: The dimethoxyethyl group contains C-O ether linkages, which are expected to give rise to strong C-O stretching absorption bands, typically in the 1250-1050 cm⁻¹ region.
Aliphatic C-H Stretching: The CH₂ and CH₃ groups of the dimethoxyethyl substituent will exhibit aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ range.
A detailed vibrational analysis, often supported by computational methods such as Density Functional Theory (DFT), can provide a more precise assignment of the observed IR bands to specific vibrational modes of the molecule. This allows for a deeper understanding of the molecular structure and bonding.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Imidamide) | Stretching | 3500-3000 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| C=N (Imidamide) | Stretching | 1660-1450 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O (Ether) | Stretching | 1250-1050 |
Advanced Chromatographic Techniques for Purity Assessment and Isolation
The purity of a chemical compound is a critical parameter, particularly in research and industrial applications. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are indispensable for the determination of purity and the isolation of this compound.
Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of organic compounds. In a typical RP-HPLC setup for purity assessment of this compound, a nonpolar stationary phase (e.g., C8 or C18) would be used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.
The development of a robust HPLC method involves the optimization of several parameters:
Column: The choice of the stationary phase is crucial for achieving adequate separation. A C18 column is often a good starting point for moderately polar compounds.
Mobile Phase: A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate impurities with a wide range of polarities. A typical mobile phase might consist of a mixture of water or a buffer and an organic solvent like acetonitrile or methanol (B129727).
Detector: A UV detector is commonly used for aromatic compounds like this compound, as the benzene ring will absorb UV light at a characteristic wavelength.
Method validation is a critical aspect of purity assessment and is performed according to guidelines from organizations like the International Conference on Harmonisation (ICH). Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) ekb.egamecj.com. A validated HPLC method can provide a quantitative measure of the purity of this compound and can be used for routine quality control.
| Parameter | Typical Condition/Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Water/Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10 µL |
Complementary Spectroscopic Techniques for Comprehensive Structural Elucidation
While IR spectroscopy provides valuable information about the functional groups present, a comprehensive structural elucidation of this compound requires the use of complementary spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR Spectroscopy: This technique provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, the protons of the dimethoxyethyl group (CH, CH₂, and OCH₃), and the N-H proton. The chemical shifts, integration, and coupling patterns of these signals are crucial for confirming the structure.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom). In related benzimidazole structures, the chemical shifts of the carbon atoms in the heterocyclic ring are sensitive to tautomeric equilibria mdpi.com.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve cleavage of the side chain and fragmentation of the benzimidamide ring, providing further structural confirmation.
By combining the data from IR, NMR, and MS, a complete and unambiguous structural assignment of this compound can be achieved.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons, CH, CH₂, OCH₃, and NH protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Distinct signals for each unique carbon atom in the aromatic ring and the N-(2,2-dimethoxyethyl) side chain. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation pattern. |
Chemical Reactivity and Mechanistic Pathways of N 2,2 Dimethoxyethyl Benzimidamide
Nucleophilic Reactivity of the Amidine Moiety
The benzimidamide portion of N-(2,2-Dimethoxyethyl)benzimidamide contains an amidine functional group, which is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This arrangement confers significant nucleophilic character upon the sp²-hybridized nitrogen atom due to the presence of a lone pair of electrons. The nucleophilicity of amidines is a well-established principle in organic chemistry, allowing them to react with a range of electrophilic partners.
The reactivity of the benzamidine (B55565) core is comparable to other amidines, which are known to be strong bases and effective nucleophiles. Studies on benzamidine itself have shown it participates in nucleophilic substitution reactions. For instance, benzamidine reacts with substrates like p-nitrophenyl triphenylmethanesulphenate, where it acts as a first-order nucleophile, demonstrating the inherent reactivity of the amidine system researchgate.net. This nucleophilic nature allows the amidine moiety to initiate bond formation by attacking electron-deficient centers, a critical step in many synthetic pathways, including the formation of heterocyclic rings.
Hydrolysis and Acetal (B89532) Chemistry of the 2,2-Dimethoxyethyl Group
The N-(2,2-Dimethoxyethyl) group is a dimethyl acetal. Acetals are generally stable functional groups, particularly under neutral or basic conditions, making them excellent protecting groups for aldehydes and ketones mdpi.com. They are resistant to attack by strong nucleophiles and bases ias.ac.in.
However, the stability of the acetal is compromised under acidic conditions. The hydrolysis of an acetal back to its parent carbonyl compound and two equivalents of alcohol is a reversible process catalyzed by acid mdpi.com. The mechanism for the hydrolysis of the 2,2-dimethoxyethyl group proceeds through several key steps:
Protonation: An acid catalyst protonates one of the methoxy (B1213986) oxygen atoms, converting the methoxy group into a good leaving group (methanol) mdpi.comnih.gov.
Loss of Leaving Group: The protonated intermediate eliminates a molecule of methanol (B129727) to form a resonance-stabilized carbocation, specifically an oxocarbenium ion nih.gov.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation nih.gov.
Deprotonation: The resulting intermediate is deprotonated (typically by water or another weak base in the medium) to yield a hemiacetal mdpi.com.
Repeat of Sequence: The hemiacetal undergoes a similar acid-catalyzed sequence—protonation of the remaining methoxy group, elimination of a second methanol molecule, and subsequent attack by water—to ultimately yield the corresponding aldehyde, in this case, N-(2-oxoethyl)benzimidamide, and two molecules of methanol.
This acid-labile nature is a crucial feature, as it allows for the "unmasking" of a reactive aldehyde functionality at a desired point in a synthetic sequence.
Electrophilic Transformations at the Amidine Nitrogens
While the amidine moiety is strongly nucleophilic at one nitrogen, the lone pairs on both nitrogen atoms can also react with electrophiles. This is most commonly observed in protonation reactions, where amidines act as strong bases (the pKa of the conjugate acid of benzamidine is approximately 11.6) researchgate.net. In the presence of strong acids, the amidine group will be protonated, forming a resonance-stabilized amidinium cation.
Beyond simple protonation, the nitrogen atoms can be targeted by other electrophiles in reactions such as alkylation or acylation, a process known as electrophilic amination researchgate.net. The reactivity of the nitrogen atoms can be attenuated by converting them into amides, which reduces their nucleophilicity through resonance stabilization slideshare.net. In the context of this compound, reaction with a strong electrophile could lead to the formation of a quaternary ammonium-like salt at one of the amidine nitrogens. The specific site of electrophilic attack (which nitrogen) and the subsequent reactivity would be influenced by steric factors and the electronic environment of the molecule.
Table 1: Summary of Functional Group Reactivity in this compound
| Functional Group | Reactive Site | Type of Reactivity | Common Reactions |
| Amidine | Imino Nitrogen (sp²) | Nucleophilic, Basic | Heterocycle formation, Protonation |
| Amino Nitrogen (sp³) | Nucleophilic, Basic | Protonation, Alkylation | |
| Central Carbon | Electrophilic | Nucleophilic Addition (less common) | |
| Acetal | Methoxy Oxygens | Basic | Protonation (under acidic conditions) |
| Central Carbon | Electrophilic | Not directly reactive; precursor to aldehyde |
Cyclization Reactions and Participation in Heterocycle Formation
The dual functionality of this compound makes it a versatile building block for the synthesis of various heterocyclic compounds. Both the benzamidine core and the latent aldehyde in the dimethoxyethyl side chain can participate in ring-forming reactions.
Role in the Synthesis of Pyrimidinone Derivatives
The benzamidine structural unit is a classic component in the synthesis of pyrimidine (B1678525) and pyrimidinone rings. The Pinner pyrimidine synthesis, for example, involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-keto ester documentsdelivered.comresearchgate.netmdpi.com. In this type of reaction, this compound can serve as the amidine source.
The general reaction pathway involves the nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidinone ring nih.gov. The N-(2,2-dimethoxyethyl) substituent would remain on one of the pyrimidine nitrogen atoms in the final product. This strategy allows for the creation of a diverse library of substituted pyrimidinones (B12756618), a scaffold of significant interest in medicinal chemistry researchgate.netwikipedia.org.
Table 2: General Steps for Pyrimidinone Synthesis from Benzamidines
| Step | Description |
| 1. Activation | The β-keto ester may be activated under acidic or basic conditions. |
| 2. Condensation | The nucleophilic amidine attacks the ketone carbonyl of the β-keto ester. |
| 3. Cyclization | The terminal nitrogen of the newly formed adduct attacks the ester carbonyl intramolecularly. |
| 4. Dehydration/Elimination | The cyclic intermediate eliminates water and an alcohol molecule to yield the final pyrimidinone. |
Analogous Reactivity of the Dimethoxyethyl Moiety in Pyrrolone Synthesis
The 2,2-dimethoxyethyl group, once hydrolyzed to an aldehyde, becomes a key component for forming other types of heterocycles. Specifically, an N-substituted 2-aminoacetaldehyde (B1595654) is a precursor for the synthesis of pyrroles and related structures via the Paal-Knorr synthesis alfa-chemistry.comorganic-chemistry.org. The Paal-Knorr reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) wenxuecity.comorganic-chemistry.org.
In an analogous fashion, the hydrolyzed form of this compound can provide the "C-C-N" fragment of a pyrrole (B145914) ring. Reaction of the resulting N-(benzimidoyl)-2-aminoacetaldehyde with a 1,4-dicarbonyl compound, or more applicably, reaction of a primary amine with the 1,4-dicarbonyl compound generated from the hydrolysis of the dimethoxyethyl group and another suitable carbonyl precursor, can lead to pyrrole ring formation. The use of acetals as stable precursors for the carbonyl components in Paal-Knorr type reactions is a known synthetic strategy mdpi.comalfa-chemistry.comnih.gov. This reactivity highlights the versatility of the dimethoxyethyl group as a masked dicarbonyl equivalent for building five-membered heterocycles like pyrroles or pyrrolones nih.gov.
Mechanistic Investigations of Key Chemical Transformations Involving this compound
Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. While specific mechanistic studies on this exact molecule are not widely published, the mechanisms of its constituent functional groups are well-understood and can be combined to postulate the pathways for its key transformations.
For the synthesis of a pyrimidinone derivative using a β-keto ester, a plausible mechanistic pathway can be outlined:
Initial Nucleophilic Attack: The sp² nitrogen of the benzamidine moiety acts as a nucleophile, attacking the more electrophilic ketone carbonyl of the β-keto ester. This forms a tetrahedral intermediate.
Proton Transfer: A proton transfer event occurs, likely neutralizing the oxygen and protonating the ester carbonyl to activate it for the subsequent step.
Cyclization: The terminal sp³ nitrogen of the amidine group attacks the now-activated ester carbonyl carbon in an intramolecular fashion, forming a six-membered ring intermediate.
Elimination: The newly formed cyclic intermediate collapses, eliminating a molecule of alcohol (from the original ester) and then a molecule of water to achieve aromatization, yielding the stable pyrimidinone ring system.
Each of these steps is a classic transformation in organic chemistry, and their sequence provides a rational basis for the observed formation of pyrimidinones from amidine precursors nih.govdocumentsdelivered.com. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to explore the energetics of such pathways and explain observed regioselectivity in similar heterocyclic syntheses.
Synthesis and Characterization of Derivatives and Analogues of N 2,2 Dimethoxyethyl Benzimidamide
Structural Modifications on the Benzene (B151609) Ring of the Benzimidamide Core
The benzimidazole (B57391) nucleus, structurally similar to the benzimidamide core, is a common target for structural modification in medicinal chemistry. mdpi.com Synthetic strategies often involve the condensation reaction between a substituted o-phenylenediamine (B120857) and a carboxylic acid or aldehyde. nih.gov This approach allows for the introduction of a wide array of substituents onto the benzene ring.
In the synthesis of related benzimidazole derivatives, various substituted benzaldehydes and phenanthrene-9-carboxaldehyde have been used to react with amidino-substituted 1,2-phenylenediamines, yielding benzimidazoles with diverse groups on the aromatic core. mdpi.com Similarly, in the creation of N-substituted benzamide (B126) derivatives, a range of substituents have been incorporated onto the phenyl ring. researchgate.net These modifications are designed to alter the electronic and steric properties of the molecule, which can influence its biological activity. nih.gov For instance, the introduction of electron-withdrawing groups like nitro groups or electron-donating groups such as methoxy (B1213986) groups has been explored in analogous compound series. nih.govnih.gov
The general synthetic approach often begins with a substituted benzene derivative that undergoes condensation to form the desired heterocyclic or related core structure. nih.gov The choice of starting materials dictates the substitution pattern on the final product's benzene ring.
Variations and Substitutions on the 2,2-Dimethoxyethyl Chain
Modifications to the N-alkyl side chain of benzimidamide analogues are crucial for exploring their pharmacological potential. Research on related heterocyclic compounds, such as thiadiazoles, provides insight into the types of variations that can be achieved.
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves creating a key intermediate that can be further functionalized. bas.bg For example, a 2-amino-5-hydrazino-1,3,4-thiadiazole can be synthesized and subsequently used to introduce other functional groups. bas.bg
One common strategy involves reacting a chloroacetyl derivative of a heterocyclic core with various amines to introduce new substituents. bas.bg This method has been used to produce derivatives containing different amine moieties. bas.bg In a series of 5-(5-nitroaryl-2-yl)-1,3,4-thiadiazole-2-amines, analogues bearing acyclic amine substituents like hydroxypropyl- and methoxypropyl groups at the C-2 position were synthesized. nih.gov Analogues containing cyclic amines have also been prepared, although in some cases, these showed less activity, potentially due to steric hindrance. nih.gov
Table 1: Examples of Amine Substituents in Related Thiadiazole Analogues
| Core Structure | Amine Substituent | Reference |
|---|---|---|
| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Hydroxypropylamine | nih.gov |
| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Methoxypropylamine | nih.gov |
| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Cyclic Amine (unspecified) | nih.gov |
The side chains of lead compounds can be modified by incorporating various heterocyclic rings to modulate their biological and physicochemical properties. In the development of thiadiazole analogues, researchers have successfully synthesized derivatives containing nitrofuran and nitrothiophene rings. nih.gov For example, 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole and nitrofuran analogues have been created and studied. nih.gov
Chemical Modifications at the Amidino Nitrogens
The amidine functional group itself is a target for chemical modification to improve properties like bioavailability. Amidines are often cationic, which can limit their absorption. turkjps.org A common strategy to overcome this is the synthesis of amidoxime (B1450833) prodrugs. turkjps.org
The conversion of a nitrile group to an N-hydroxy benzamidine (B55565) (amidoxime) can be achieved by reacting the nitrile derivative with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like potassium tert-butoxide (KO-t-Bu) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). turkjps.org This method has been successfully applied to create amidoxime derivatives of benzimidazole compounds, which can serve as prodrugs for the parent amidines. turkjps.org Another approach involves the use of sulfenylnitrenes to insert a nitrogen atom into imidazole (B134444) rings, transforming them into triazines, which represents a significant skeletal editing of the nitrogen-containing core. chemrxiv.org
Spectroscopic Characterization of Novel Derivatives and Analogues.bas.bg
The structural elucidation of newly synthesized derivatives is confirmed through a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). researchgate.netbas.bg
IR Spectroscopy : This technique is used to identify key functional groups. For instance, the formation of Schiff bases in benzimidazole synthesis is confirmed by the presence of a N=CH stretching band around 1560 cm⁻¹. nih.gov The presence of a C=O stretch near 1660 cm⁻¹ and the absence of an imidazole NH stretch at 3400 cm⁻¹ can confirm the synthesis of methanone (B1245722) derivatives. nih.gov In thiadiazole synthesis, characteristic bands for NH₂, NH, and C=O groups are monitored to follow the reaction progress. echemcom.com
NMR Spectroscopy : Both ¹H and ¹³C NMR are essential for determining the precise structure of the synthesized compounds. researchgate.netnih.gov Chemical shifts and coupling constants in ¹H NMR spectra help to confirm the arrangement of protons, while ¹³C NMR confirms the carbon skeleton. mdpi.com Two-dimensional NMR techniques such as COSY, NOESY, HSQC, and HMBC are also employed for more complex structures to fully elucidate the connectivity and spatial relationships of atoms. turkjps.org
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the synthesized compounds, confirming that the target molecule has been formed. researchgate.netnih.gov High-Resolution Mass Spectrometry (HREI-MS) provides highly accurate mass data, further validating the elemental composition of the novel derivatives. nih.gov
Table 2: Spectroscopic Data for Characterization of Analogous Derivatives
| Derivative Type | Spectroscopic Method | Key Finding/Observation | Reference |
|---|---|---|---|
| N-Substituted Benzamides | IR, MS, ¹H NMR, ¹³C NMR | Characterization of a series of derivatives. | researchgate.net |
| Benzimidazole-based Thiazoles | ¹H NMR, ¹³C NMR, HREI-MS | Confirmation of targeted product structures. | nih.gov |
| Amidino-Substituted Benzimidazoles | ¹H NMR, ¹³C NMR, IR | Confirmation of structures and monitoring of the Pinner reaction. | mdpi.com |
| Benzimidazole Amidoximes | ¹H NMR, ¹³C NMR, 2D NMR, LC-MS | Structural elucidation of prodrugs. | turkjps.org |
Computational and Theoretical Investigations of N 2,2 Dimethoxyethyl Benzimidamide
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and stability.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. neliti.comnih.gov For a molecule like N-(2,2-Dimethoxyethyl)benzimidamide, DFT calculations, likely employing a functional such as B3LYP or ωB97XD with a basis set like 6-31G* or larger, would be the initial step in any computational analysis. nih.govnih.gov
Furthermore, DFT calculations can map the potential energy surface, revealing various stable conformers and the energy barriers between them. The flexibility of the N-(2,2-dimethoxyethyl) side chain, with its multiple rotatable bonds, would likely result in several low-energy conformers. Understanding the relative energies of these conformers is crucial for predicting the dominant structures at equilibrium.
Table 1: Predicted Optimized Geometric Parameters for the Benzamidine (B55565) Core of this compound based on Analogous Compounds
| Parameter | Predicted Value |
| C-N (imidamide) bond length | ~1.34 Å |
| C=N (imidamide) bond length | ~1.29 Å |
| N-C-N bond angle | ~120° |
| Phenyl C-C bond length | ~1.40 Å |
| C-H (aromatic) bond length | ~1.08 Å |
Note: These values are estimations based on computational studies of benzamidine and its derivatives and may vary for the title compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions.
These simulations can reveal the accessible conformations of the flexible dimethoxyethyl side chain and the dynamics of its interaction with the benzimidamide core. MD is particularly useful for exploring how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net For instance, simulations could predict the stability of hydrogen bonds formed between the amidine group and water molecules. researchgate.net The trajectory data from MD simulations can be analyzed to understand the time-averaged structural properties and the flexibility of different parts of the molecule.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The prediction of ¹H and ¹³C NMR spectra is a valuable tool for structure verification and interpretation of experimental data. nih.govnmrdb.org
The process typically involves performing a DFT geometry optimization followed by a calculation of the magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved, with modern methods often achieving mean absolute errors of less than 0.2 ppm for ¹H shifts. nih.gov For this compound, theoretical predictions would help in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic protons | 7.2 - 7.8 |
| N-H protons (amidine) | 8.5 - 9.5 |
| CH (acetal) | 4.5 - 5.0 |
| CH₂ (ethyl) | 3.4 - 3.8 |
| OCH₃ (methoxy) | 3.2 - 3.5 |
Note: These are hypothetical ranges based on typical chemical shifts for similar functional groups and would need to be confirmed by specific calculations for the title compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. rsc.orgmdpi.com For this compound, one could investigate various reactions, such as its hydrolysis or its interaction with a biological target.
By mapping the potential energy surface of a reaction, computational models can determine the most likely reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. For example, a computational study could model the step-by-step mechanism of the formation of this compound from its precursors, providing a molecular-level understanding that complements experimental studies.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Pathways for N-(2,2-Dimethoxyethyl)benzimidamide
Current synthetic routes to this compound are not extensively documented in peer-reviewed literature. Future research could focus on developing more efficient and environmentally benign synthetic methods. Key areas of exploration might include:
Catalytic Approaches: Investigating the use of transition metal or organocatalysts to promote the formation of the imidamide functional group from readily available starting materials like benzonitrile (B105546) and 2,2-dimethoxyethan-1-amine. This could lead to milder reaction conditions and higher yields compared to traditional methods.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and product purity. A continuous process for the synthesis of this compound would be a notable advancement.
Green Solvents: Research into the use of greener and more sustainable solvents, such as ionic liquids or deep eutectic solvents, could reduce the environmental impact of the synthesis.
Exploration of Uncharted Chemical Transformations and Rearrangements
The chemical reactivity of this compound is largely unexplored. The presence of the benzimidamide core and the dimethoxyethyl side chain suggests a rich and varied chemistry waiting to be uncovered. Potential research directions include:
Cyclization Reactions: The bifunctional nature of the molecule, with its nucleophilic nitrogen atoms and the acetal (B89532) group, makes it a promising precursor for the synthesis of various heterocyclic compounds. For instance, acid-catalyzed intramolecular cyclization could lead to the formation of novel substituted imidazoles or other nitrogen-containing ring systems.
Rearrangement Studies: Investigating the possibility of novel chemical rearrangements under thermal, photochemical, or catalytic conditions could lead to the discovery of unexpected molecular scaffolds.
Derivatization: Systematic derivatization of the benzene (B151609) ring or the imidamide functional group could generate a library of new compounds with potentially interesting biological or material properties.
Application of Advanced In-situ Spectroscopic Techniques for Mechanistic Elucidation
A detailed understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing reaction conditions and discovering new reactivity. The use of advanced in-situ spectroscopic techniques would be invaluable in this regard.
| Spectroscopic Technique | Potential Application in Studying this compound |
| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of the formation and consumption of reactants, intermediates, and products during synthesis. |
| In-situ NMR Spectroscopy | Identification of transient intermediates and elucidation of complex reaction pathways. |
| Mass Spectrometry | Characterization of reaction intermediates and products, providing insights into reaction mechanisms. |
By employing these techniques, researchers could gain a deeper understanding of the kinetics and thermodynamics of the reactions involving this compound.
Emerging Roles in the Synthesis of Advanced Organic Materials or Functional Molecules
While no specific applications have been reported, the molecular structure of this compound suggests its potential as a building block in materials science and medicinal chemistry.
Ligand Synthesis: The imidamide moiety can act as a bidentate ligand for metal coordination, making it a candidate for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing.
Precursor for Bioactive Molecules: The benzimidamide core is a common feature in many biologically active compounds. This compound could serve as a versatile intermediate for the synthesis of new pharmaceutical candidates.
Functional Polymers: Incorporation of the this compound unit into a polymer backbone could impart unique properties to the resulting material, such as altered solubility, thermal stability, or metal-binding capabilities.
Further research is necessary to validate these potential applications and to fully understand the contributions of this compound to the properties of more complex molecules and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
